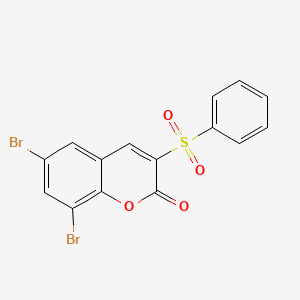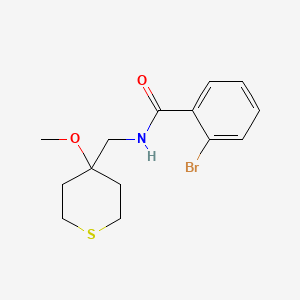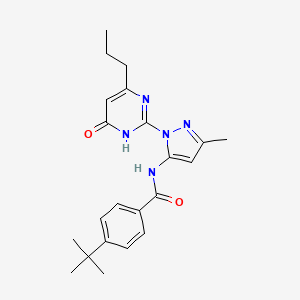
6,8-dibromo-3-(phenylsulfonyl)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8-dibromo-3-(phenylsulfonyl)-2H-chromen-2-one, commonly referred to as DBPC, is a synthetic organic compound with a wide range of applications in scientific research. It is an important building block for the synthesis of various compounds, and its unique structure makes it an ideal target for further research.
Mécanisme D'action
The mechanism of action of DBPC is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins. Inhibition of COX can lead to a decrease in inflammation and pain, and it has been suggested that DBPC may be a potential therapeutic agent for the treatment of inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of DBPC are not yet fully understood. However, it has been shown to inhibit the production of prostaglandins, which can lead to a decrease in inflammation and pain. Additionally, DBPC has been shown to inhibit the activity of certain enzymes, such as glutathione S-transferase, which can lead to an increase in the production of reactive oxygen species.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using DBPC in laboratory experiments is its relatively low cost and ease of synthesis. Additionally, its unique structure makes it an ideal target for further research. However, there are some limitations to using DBPC in laboratory experiments. For example, its mechanism of action is not yet fully understood, and its biochemical and physiological effects are still being studied.
Orientations Futures
There are a number of potential future directions for DBPC research. These include further investigation of its mechanism of action, further development of its synthesis method, and further exploration of its biochemical and physiological effects. Additionally, further research could be done to explore the potential therapeutic applications of DBPC, such as its use as an anti-inflammatory agent. Finally, further research could be done to explore the potential of DBPC as a model compound for the synthesis of other compounds.
Méthodes De Synthèse
The synthesis of DBPC is a multi-step process that begins with the reaction of 3-bromo-1-phenylsulfonyl-2-methylpropane with bromine. The resulting product is then treated with sodium hydroxide, followed by the addition of 2-methyl-2-butenoic acid. The final step is the addition of sodium bicarbonate to the reaction mixture, which yields DBPC. This method is relatively simple and cost-effective, making it an attractive choice for researchers.
Applications De Recherche Scientifique
DBPC is widely used in scientific research due to its unique properties. It has been used as a model compound for studying the structure-activity relationships of various compounds, and it has been used to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. DBPC has also been used to study the mechanism of action of various drugs and to develop new drugs with improved efficacy.
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-6,8-dibromochromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Br2O4S/c16-10-6-9-7-13(15(18)21-14(9)12(17)8-10)22(19,20)11-4-2-1-3-5-11/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMSCKNMBBTART-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Br2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-Chloro-4-fluorophenyl)-1-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]quinazoline-2,4-dione](/img/structure/B2910776.png)
![(2,2-Dimethoxyethyl)[(4-ethoxyphenyl)methyl]amine](/img/structure/B2910778.png)

![3-[4-(Sec-butyl)anilino]-1-(2-naphthyl)-1-propanone](/img/structure/B2910780.png)

![8-ethyl-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2910782.png)

![3-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1,1-dimethylethyl)sulfanyl]-2-butanone](/img/structure/B2910787.png)

![(1S,6R)-2-Azabicyclo[4.2.0]octane;hydrochloride](/img/structure/B2910789.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide](/img/structure/B2910790.png)
![5-[5-(Ethylsulfanyl)-1,3,4-oxadiazol-2-yl]-6-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B2910793.png)
![N-[1-(2-Methylpyrimidin-4-yl)ethyl]prop-2-enamide](/img/structure/B2910795.png)